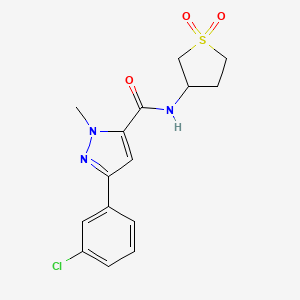![molecular formula C19H18N4O2 B11139428 2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11139428.png)
2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[2-(4-pyridyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[2-(4-pyridyl)ethyl]acetamide is a synthetic organic compound characterized by its unique pyridazinone and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[2-(4-pyridyl)ethyl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-phenyl-6-oxo-1,6-dihydropyridazine-1-carboxylic acid with 2-(4-pyridyl)ethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Solvent recovery and recycling, as well as purification techniques like crystallization and chromatography, are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[2-(4-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Thionyl chloride in dichloromethane at reflux temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[2-(4-pyridyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[2-(4-pyridyl)ethyl]acetamide exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The pyridazinone moiety is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetohydrazide
- 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-2-phenylacetohydrazide
- 3-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanenitrile
Uniqueness
Compared to similar compounds, 2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[2-(4-pyridyl)ethyl]acetamide is unique due to the presence of both pyridazinone and pyridine rings, which may confer distinct biological activities and chemical reactivity. This dual functionality can enhance its potential as a versatile intermediate in synthetic chemistry and its applicability in various research fields.
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(2-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C19H18N4O2/c24-18(21-13-10-15-8-11-20-12-9-15)14-23-19(25)7-6-17(22-23)16-4-2-1-3-5-16/h1-9,11-12H,10,13-14H2,(H,21,24) |
InChI Key |
KFAAWQJIIXCNRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11139348.png)
![Propan-2-yl 5-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B11139359.png)
![7-Chloro-1-(2-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139365.png)
![N-(3-chlorophenyl)-2-[3-oxo-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11139367.png)
![N-(octahydro-2H-quinolizin-1-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11139370.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11139373.png)
![{[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile](/img/structure/B11139381.png)
![1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11139383.png)

![2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B11139390.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11139392.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11139406.png)
![N-{[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11139414.png)
![(2Z)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11139422.png)
